(2-Cyclopropylphenyl)boronic acid structure and properties
(2-Cyclopropylphenyl)boronic acid structure and properties
An In-depth Technical Guide to (2-Cyclopropylphenyl)boronic Acid for Advanced Synthesis
Foreword: The Strategic Value of the Cyclopropyl Moiety
In the landscape of modern medicinal chemistry and materials science, the cyclopropyl group stands out as a "privileged" structural motif. Its unique conformational rigidity and electronic properties—acting as a hybrid of alkyl and vinyl groups—can profoundly influence a molecule's pharmacological profile, enhancing metabolic stability, binding affinity, and membrane permeability. (2-Cyclopropylphenyl)boronic acid emerges as a critical reagent in this context, providing a direct and efficient route to introduce this valuable moiety into complex molecular architectures. This guide offers a comprehensive overview of its properties, reactivity, and application, grounded in mechanistic understanding and field-proven methodologies, to empower researchers in drug development and synthetic chemistry.
Core Characteristics: A Physicochemical Profile
(2-Cyclopropylphenyl)boronic acid is a white to off-white solid at room temperature.[1] Its stability and utility are intrinsically linked to its physical and chemical properties, which dictate its handling, storage, and reactivity.
The boronic acid functional group, -B(OH)₂, is the cornerstone of its reactivity, particularly in palladium-catalyzed cross-coupling reactions.[2] However, this group also makes the compound susceptible to certain degradation pathways. Like many boronic acids, it can undergo reversible dehydration to form a cyclic trimer anhydride known as a boroxine. This process is often in equilibrium in solution and can be driven by the removal of water.[3] Therefore, stringent control over storage conditions is paramount to ensure its integrity and reactivity.
Table 1: Physicochemical Properties of (2-Cyclopropylphenyl)boronic acid
| Property | Value | Source(s) |
| CAS Number | 1373393-41-9 | [4][5][6] |
| Molecular Formula | C₉H₁₁BO₂ | [4][5] |
| Molecular Weight | 161.99 g/mol | [4][6] |
| Appearance | White to off-white solid | [1] |
| Predicted Density | 1.17 ± 0.1 g/cm³ | [1][5] |
| Predicted Boiling Point | 311.9 ± 35.0 °C | [5] |
| Predicted pKa | 8.80 ± 0.58 | [1] |
| Storage Conditions | Inert atmosphere (Argon or Nitrogen), 2-8°C | [1][6] |
Solubility Insights: While specific solubility data for (2-cyclopropylphenyl)boronic acid is not extensively published, analogies can be drawn from phenylboronic acid. Generally, boronic acids exhibit low to moderate solubility in water and nonpolar hydrocarbon solvents but show good solubility in polar organic solvents like ethers (e.g., THF, dioxane) and ketones.[3][7] This solubility profile is critical when selecting solvent systems for reactions to ensure a homogeneous mixture, which often leads to more reliable and faster reaction kinetics.
The Suzuki-Miyaura Coupling: Mechanism and Strategic Application
The premier application of (2-cyclopropylphenyl)boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2] This Nobel Prize-winning methodology provides a powerful and versatile means of forming carbon-carbon bonds.[8] Understanding the catalytic cycle is essential for troubleshooting and optimizing reaction conditions.
The reaction is initiated by the oxidative addition of an organic halide (R-X) to a palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step. The subsequent crucial step is transmetalation , where the organic moiety from the boronic acid is transferred to the palladium center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (-B(OR)₃⁻). The final step is reductive elimination , where the two organic fragments are coupled to form the new C-C bond, regenerating the Pd(0) catalyst to continue the cycle.[9]
Caption: Fig 1: Catalytic Cycle of Suzuki-Miyaura Coupling
Causality Behind Component Selection:
-
Catalyst: Palladium complexes are used due to their ability to cycle efficiently between Pd(0) and Pd(II) oxidation states. Ligands (e.g., bulky phosphines like XPhos or tricyclohexylphosphine) are critical; they stabilize the palladium center, prevent catalyst decomposition, and modulate its reactivity to enhance the rates of oxidative addition and reductive elimination.[10][11]
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is not merely a spectator. Its primary role is to activate the boronic acid by forming a more reactive 'ate' complex, which facilitates the transmetalation step. The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive coupling partners.
-
Solvent: A mixture of an organic solvent (like dioxane or THF) and water is common. The organic solvent solubilizes the organic halide and catalyst, while water helps dissolve the inorganic base and can accelerate the transmetalation step.[11]
A Validated Experimental Workflow for Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating framework for coupling (2-cyclopropylphenyl)boronic acid with an aryl bromide. The inclusion of in-process checks ensures reproducibility and successful outcomes.
Objective: To synthesize 2-cyclopropyl-4'-methoxy-1,1'-biphenyl from (2-cyclopropylphenyl)boronic acid and 4-bromoanisole.
Materials & Reagents:
-
(2-Cyclopropylphenyl)boronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol Steps:
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add (2-cyclopropylphenyl)boronic acid (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and potassium carbonate (3.0 equiv.).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation of the Pd(0) catalyst, which is formed in situ.
-
-
Catalyst Premix and Addition:
-
In a separate small vial under inert atmosphere, add Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.).
-
Add anhydrous 1,4-dioxane (approx. 2 mL) and swirl to dissolve. The ligand protects the palladium and enhances its catalytic activity.
-
Using a syringe, transfer the catalyst solution to the main reaction flask.
-
-
Solvent Addition and Degassing:
-
Add the remaining 1,4-dioxane and deionized water to the reaction flask via syringe to achieve a typical 4:1 to 5:1 dioxane:water ratio.
-
Purge the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes. This removes dissolved oxygen, a potent catalyst poison.
-
-
Reaction Execution and Monitoring:
-
Immerse the flask in a preheated oil bath at 80-100 °C.
-
Stir vigorously overnight (12-18 hours).
-
Self-Validation Check: Monitor the reaction's progress by taking a small aliquot, diluting it, and analyzing via Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aryl bromide.
-
-
Work-up and Isolation:
-
Cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate.
-
Transfer to a separatory funnel and wash with water, followed by brine. The washes remove the inorganic base and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product using flash column chromatography on silica gel.
-
Final Validation: Characterize the purified product by ¹H and ¹³C NMR spectroscopy to confirm its structure and purity.
-
Caption: Fig 2: Workflow for Suzuki-Miyaura Coupling
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for (2-cyclopropylphenyl)boronic acid is not widely available, data from analogous compounds like cyclopropylboronic acid and phenylboronic acid provide essential guidance.[12] Good laboratory practice dictates treating it with appropriate caution.
Table 2: Hazard Profile and Handling Precautions (based on related compounds)
| Hazard Class | Precautionary Statement | Source(s) |
| Skin Irritation | Causes skin irritation. (H315) | |
| Eye Irritation | Causes serious eye irritation. (H319) | |
| Respiratory Irritation | May cause respiratory irritation. (H335) | |
| Handling | Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area or fume hood. Avoid breathing dust. | [13] |
| Storage | Store in a tightly sealed container under an inert atmosphere (N₂ or Ar) at 2-8°C. Keep away from moisture and oxidizing agents. | [1][6] |
Trustworthiness in Practice: The propensity for boronic acids to degrade underscores the importance of proper storage. Using a fresh bottle or a properly stored reagent is a primary step in ensuring reaction reproducibility. Storing the compound in a desiccator within a refrigerator under an inert atmosphere provides a multi-layered defense against degradation.
Conclusion
(2-Cyclopropylphenyl)boronic acid is more than a mere chemical; it is an enabling tool for innovation in drug discovery and materials science. Its utility in the robust and versatile Suzuki-Miyaura coupling reaction allows for the strategic incorporation of the 2-cyclopropylphenyl fragment, a motif of growing importance. By understanding its fundamental properties, the mechanistic nuances of its primary reaction, and adhering to validated protocols for its use and handling, researchers can fully leverage its synthetic potential to build the complex molecules that will define the next generation of pharmaceuticals and advanced materials.
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Malig, T. C. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Ph.D. Dissertation, University of Toronto. Available from: [Link]
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Molander, G. A., & Yun, C. S. (2002). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Journal of the American Chemical Society, 124(46), 13668–13669. Available from: [Link]
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Li, A. Y., et al. (2000). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 41(49), 9601-9605. Available from: [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]
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